molecular formula C13H2F10O B14757700 Fluoro-(2,3,4,5,6-pentafluorophenyl)-(2,3,4,5-tetrafluorophenyl)methanol

Fluoro-(2,3,4,5,6-pentafluorophenyl)-(2,3,4,5-tetrafluorophenyl)methanol

Katalognummer: B14757700
Molekulargewicht: 364.14 g/mol
InChI-Schlüssel: ZSPUYSFHAKMLBP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fluoro-(2,3,4,5,6-pentafluorophenyl)-(2,3,4,5-tetrafluorophenyl)methanol is a highly fluorinated organic compound It is characterized by the presence of multiple fluorine atoms attached to phenyl rings, which significantly influence its chemical properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of fluoro-(2,3,4,5,6-pentafluorophenyl)-(2,3,4,5-tetrafluorophenyl)methanol typically involves the reaction of pentafluorophenyl and tetrafluorophenyl derivatives under controlled conditions. One common method involves the use of pentafluorophenylacetic acid as a starting material . This compound can be reacted with appropriate reagents to introduce the hydroxyl group, forming the desired methanol derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Fluoro-(2,3,4,5,6-pentafluorophenyl)-(2,3,4,5-tetrafluorophenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted phenyl derivatives .

Wissenschaftliche Forschungsanwendungen

Fluoro-(2,3,4,5,6-pentafluorophenyl)-(2,3,4,5-tetrafluorophenyl)methanol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of fluoro-(2,3,4,5,6-pentafluorophenyl)-(2,3,4,5-tetrafluorophenyl)methanol involves its interaction with molecular targets through its fluorinated phenyl rings. These interactions can influence various biochemical pathways, depending on the specific application. For example, in medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Fluoro-(2,3,4,5,6-pentafluorophenyl)-(2,3,4,5-tetrafluorophenyl)methanol is unique due to the combination of multiple fluorine atoms and a hydroxyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various specialized applications in research and industry.

Eigenschaften

Molekularformel

C13H2F10O

Molekulargewicht

364.14 g/mol

IUPAC-Name

fluoro-(2,3,4,5,6-pentafluorophenyl)-(2,3,4,5-tetrafluorophenyl)methanol

InChI

InChI=1S/C13H2F10O/c14-3-1-2(5(15)9(19)6(3)16)13(23,24)4-7(17)10(20)12(22)11(21)8(4)18/h1,24H

InChI-Schlüssel

ZSPUYSFHAKMLBP-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=C(C(=C1F)F)F)F)C(C2=C(C(=C(C(=C2F)F)F)F)F)(O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.